molecular formula C11H12O4 B7976365 (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid CAS No. 1443354-06-0

(3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid

Cat. No.: B7976365
CAS No.: 1443354-06-0
M. Wt: 208.21 g/mol
InChI Key: JAQSXARFGDZLOC-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid typically involves the reaction of 3,5-dimethyl-4-methoxybenzaldehyde with an oxidizing agent. One common method is the oxidation of the aldehyde group to a carboxylic acid group using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetone or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic oxidation methods, such as using palladium or platinum catalysts, can also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of diketones or further carboxylated products.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

(3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The aromatic ring and carboxylic acid group play crucial roles in its binding affinity and reactivity.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethyl-4-hydroxyphenyl)glyoxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3,5-Dimethyl-4-ethoxyphenyl)glyoxylic acid: Similar structure but with an ethoxy group instead of a methoxy group.

    (3,5-Dimethylphenyl)glyoxylic acid: Lacks the methoxy group, leading to different reactivity and properties.

Uniqueness

(3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid is unique due to the presence of both methyl and methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

(3,5-Dimethyl-4-methoxyphenyl)glyoxylic acid is an organic compound notable for its unique structure comprising both aromatic and carboxylic acid functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparisons with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : 3,5-Dimethyl-4-methoxyphenylglyoxylic acid
  • Molecular Formula : C11_{11}H12_{12}O4_{4}
  • Molecular Weight : 220.21 g/mol

This compound features a methoxy group (-OCH3_3) and two methyl groups (-CH3_3) attached to a phenyl ring, which enhances its lipophilicity and may influence its interaction with biological targets.

The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. It is hypothesized that the compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The presence of both the aromatic ring and carboxylic acid group is crucial for its binding affinity and reactivity.

Key Interactions

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
  • Receptor Modulation : Potential interactions with receptor proteins could lead to altered signaling pathways.

Biological Activity

Research indicates several potential biological activities associated with this compound:

  • Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals.
  • Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation markers in cellular models.
  • Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with promising results indicating selective growth inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Activity :
    • A study demonstrated that the compound exhibited significant scavenging activity against DPPH radicals, indicating its potential as an antioxidant agent .
  • Anti-inflammatory Effects :
    • Research found that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .
  • Cytotoxicity Against Cancer Cell Lines :
    • In vitro studies showed that the compound selectively inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential therapeutic applications .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(3,5-Dimethyl-4-hydroxyphenyl)glyoxylic acidHydroxy group instead of methoxySimilar antioxidant properties
(3,5-Dimethylphenyl)glyoxylic acidLacks methoxy groupReduced reactivity compared to methoxylated forms
(3,5-Dimethyl-4-ethoxyphenyl)glyoxylic acidEthoxy group instead of methoxyAltered lipophilicity affects bioavailability

Properties

IUPAC Name

2-(4-methoxy-3,5-dimethylphenyl)-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6-4-8(9(12)11(13)14)5-7(2)10(6)15-3/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQSXARFGDZLOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231993
Record name Benzeneacetic acid, 4-methoxy-3,5-dimethyl-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443354-06-0
Record name Benzeneacetic acid, 4-methoxy-3,5-dimethyl-α-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443354-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-methoxy-3,5-dimethyl-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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